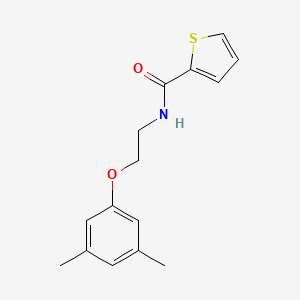

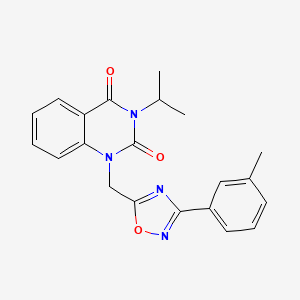

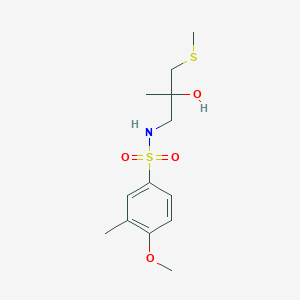

N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of thiophenecarbonyl chloride with amines or other nucleophiles. For example, a series of nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, the synthesis of a pyrazole carboxamide derivative involved the reaction of a thiophene-containing enone with semicarbazide . These methods suggest that the synthesis of "N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide" could potentially involve similar strategies, such as the reaction of a thiophene-2-carboxylic acid or its derivatives with an appropriate amine containing a 3,5-dimethylphenoxyethyl moiety.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of a pyrazole carboxamide derivative was determined, revealing its triclinic crystal system and hydrogen bond interactions . Another study on a 2-amino thiophene derivative highlighted the importance of intra- and intermolecular hydrogen bonding and weak interactions in stabilizing the molecular geometry . These findings suggest that "this compound" would also exhibit specific molecular geometry and stabilization through similar interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely based on their substituents. The papers describe the synthesis and characterization of various thiophene derivatives, but specific details on the physical and chemical properties of "this compound" are not provided. However, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the presence of the dimethylphenoxyethyl group and the carboxamide functionality. The crystal structure studies of related compounds provide insights into their solid-state properties, which could be relevant for the compound of interest .

科学的研究の応用

Synthesis and Evaluation as Radiosensitizers

Compounds with a thiophene backbone have been evaluated for their potential as radiosensitizers in treating hypoxic mammalian cells. For instance, a series of nitrothiophene carboxamides bearing N-(omega-aminoalkyl) side chains has been prepared and assessed for their ability to sensitize hypoxic cells to radiation, with some compounds demonstrating slight radiosensitization effects in vivo. These studies illustrate the potential therapeutic applications of thiophene derivatives in enhancing the efficacy of radiation therapy for cancer (Threadgill et al., 1991).

Antiproliferative Activity Against Cancer Cell Lines

Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity on cancer cell lines. Some compounds exhibited remarkable activity against breast and colon cancer cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer agents (Ghorab et al., 2013).

Synthesis of Thiophene Derivatives for Antimicrobial Applications

The synthesis of new thiophene derivatives has been explored for their use as photostabilizers for rigid poly(vinyl chloride), demonstrating how thiophene compounds can contribute to the development of materials with improved durability and resistance to degradation. This application is crucial in materials science, especially for enhancing the lifespan of polymers exposed to UV radiation (Balakit et al., 2015).

Functionalization of Metal-Organic Frameworks

Thiophene-based ligands have been used to functionalize microporous lanthanide-based metal-organic frameworks, leading to materials with interesting gas adsorption, sensing properties, and magnetic properties. Such frameworks could have applications in gas storage, sensing technologies, and as materials with tunable magnetic properties, demonstrating the versatility of thiophene derivatives in materials science (Wang et al., 2016).

Development of Anti-inflammatory and Analgesic Agents

Thiophene derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates and their evaluation for in vitro antioxidant and in vivo anti-inflammatory activities showcases the potential of thiophene compounds in pharmaceutical applications, particularly in the development of new drugs with anti-inflammatory and analgesic properties (Madhavi & Sreeramya, 2017).

作用機序

Action Environment

The action, efficacy, and stability of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .

特性

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-8-12(2)10-13(9-11)18-6-5-16-15(17)14-4-3-7-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGALNUCFNHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)